molecular formula C23H28N4O6S2 B2884713 ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534556-02-0

ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2884713
CAS RN: 534556-02-0
M. Wt: 520.62
InChI Key: MWIOMZJMKLEHEV-UHFFFAOYSA-N
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Description

Ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C23H28N4O6S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • A study outlined an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of related compounds in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003). This research highlights the compound's utility in organic synthesis, offering a pathway to synthesize diverse chemical structures with potential biological activity.

  • Another study reported on the synthesis of novel pyrido and thieno pyrimidines, demonstrating the compound's role in generating new fused systems with potential pharmacological applications. The research presents methods for preparing ethoxycarbonyl and methylthieno derivatives, indicating the compound's contribution to expanding the toolkit for synthesizing heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Pharmacological Applications

  • Synthesis and pharmacological activity assessments have been conducted on derivatives of the compound, exploring their low toxicity and specific activities such as antiradical and anti-inflammatory effects. This suggests a potential application in designing new therapeutic agents, highlighting the importance of structural modifications to enhance biological activity (Zykova et al., 2016).

  • The design and synthesis of thiazole-aminopiperidine hybrid analogues, including derivatives of the compound, have demonstrated their potential as Mycobacterium tuberculosis GyrB inhibitors. This indicates the compound's relevance in the development of new antimicrobial agents targeting tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 3-(methylcarbamoyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-3-33-23(30)26-13-10-17-18(14-26)34-22(19(17)21(29)24-2)25-20(28)15-6-8-16(9-7-15)35(31,32)27-11-4-5-12-27/h6-9H,3-5,10-14H2,1-2H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIOMZJMKLEHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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